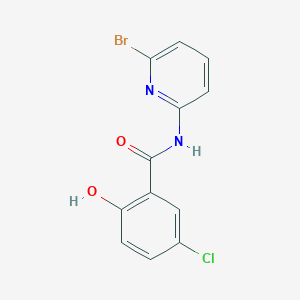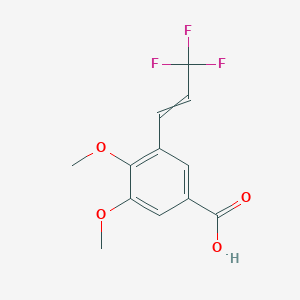
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide: is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide typically involves the reaction of trifluoromethanesulfonyl chloride with a suitable amine precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used include dichloromethane or tetrahydrofuran, and the reaction temperature is often maintained at low to moderate levels to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired production volume and purity requirements. Advanced purification techniques such as recrystallization or chromatography are often employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Addition Reactions: The double bond in the prop-2-enamide moiety can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Addition Reactions: Electrophiles such as halogens or acids are used, often in the presence of a catalyst.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted amides, while addition reactions can produce halogenated or hydroxylated derivatives.
Applications De Recherche Scientifique
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(Trifluoromethanesulfonyl)acetamide
- N-(Trifluoromethanesulfonyl)benzamide
- N-(Trifluoromethanesulfonyl)propionamide
Uniqueness
N-(Trifluoromethanesulfonyl)-2-(trifluoromethyl)prop-2-enamide is unique due to the presence of both trifluoromethanesulfonyl and trifluoromethyl groups, which impart distinct reactivity and properties. This combination is not commonly found in other similar compounds, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
581804-49-1 |
|---|---|
Formule moléculaire |
C5H3F6NO3S |
Poids moléculaire |
271.14 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-N-(trifluoromethylsulfonyl)prop-2-enamide |
InChI |
InChI=1S/C5H3F6NO3S/c1-2(4(6,7)8)3(13)12-16(14,15)5(9,10)11/h1H2,(H,12,13) |
Clé InChI |
LQQDYLVHMFSOEG-UHFFFAOYSA-N |
SMILES canonique |
C=C(C(=O)NS(=O)(=O)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


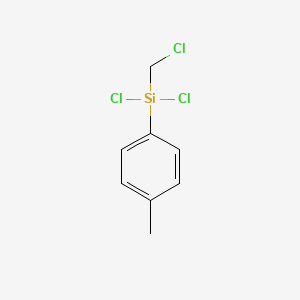
![Dimethyl 4-[(prop-2-en-1-yl)oxy]benzene-1,3-dicarboxylate](/img/structure/B12594841.png)
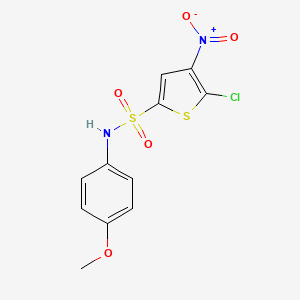

![{[4-Ethoxy-2-(methylsulfanyl)buta-1,3-dien-1-yl]selanyl}benzene](/img/structure/B12594862.png)
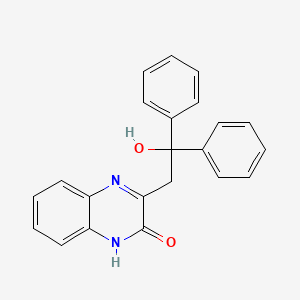
![(4R,5R,6S)-5,6-Bis-[(tert-butyldimethylsilyl)oxy]-7-octene-4-ol](/img/structure/B12594868.png)
![2-(2-Methoxy-4-phenylbut-3-en-1-yl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B12594886.png)
![N-[2-(4-Nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12594908.png)
![3,4-Dihydroxy-4-[3-(trifluoromethyl)phenyl]butan-2-one](/img/structure/B12594918.png)
![5-[(4-Aminoquinazolin-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12594922.png)
